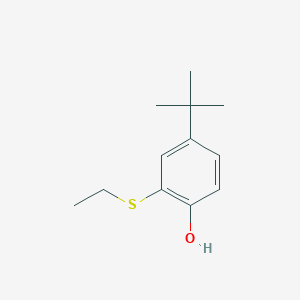












|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:12]([S:14]SCC)[CH3:13].C(S)C>C(O)CC.CCCO.CCCO.CCCO.CCCO.[Zr].[Zr]>[CH2:12]([S:14][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[CH:7][C:8]=1[OH:11])[CH3:13] |f:4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCO.CCCO.CCCO.CCCO.[Zr]
|
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)SSCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)S
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0.007 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zr]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
194 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
The mixture was distilled at atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
removing 1.8 g of n-propanol
|
|
Type
|
CUSTOM
|
|
Details
|
was removed continuously by distillation
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating under nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
was continued for a total of 142 hours during which temperature
|
|
Duration
|
142 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
ADDITION
|
|
Details
|
hydrolyzed by addition of water
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether extracts were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary flash evaporator
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)SC1=C(C=CC(=C1)C(C)(C)C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.8 g | |
| YIELD: PERCENTYIELD | 49% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |